molecular formula C20H28N4O2 B11122277 4-isopropyl-1-methyl-3-(1-(2-(m-tolyl)acetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

4-isopropyl-1-methyl-3-(1-(2-(m-tolyl)acetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11122277
M. Wt: 356.5 g/mol
InChI Key: HRYODPLKKQLAOD-UHFFFAOYSA-N
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Description

“4-isopropyl-1-methyl-3-(1-(2-(m-tolyl)acetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one” is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-isopropyl-1-methyl-3-(1-(2-(m-tolyl)acetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one” typically involves multi-step organic reactions. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.

    Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through condensation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process adheres to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Pharmaceutical Development: The compound may be explored for its therapeutic potential in treating various diseases.

    Drug Delivery: Potential use in drug delivery systems.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Manufacturing: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “4-isopropyl-1-methyl-3-(1-(2-(m-tolyl)acetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

    Acetylated Compounds: Compounds with acetyl groups.

Uniqueness

The uniqueness of “4-isopropyl-1-methyl-3-(1-(2-(m-tolyl)acetyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one” lies in its specific combination of functional groups and its potential biological activities. This combination may confer unique properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-methyl-5-[1-[2-(3-methylphenyl)acetyl]piperidin-3-yl]-4-propan-2-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C20H28N4O2/c1-14(2)24-19(21-22(4)20(24)26)17-9-6-10-23(13-17)18(25)12-16-8-5-7-15(3)11-16/h5,7-8,11,14,17H,6,9-10,12-13H2,1-4H3

InChI Key

HRYODPLKKQLAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)C3=NN(C(=O)N3C(C)C)C

Origin of Product

United States

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